BenchChemオンラインストアへようこそ!

Hexameton

Nicotinic Receptor Pharmacology Ganglionic Transmission Subunit Selectivity

Hexamethonium bromide is the gold‑standard peripheral ganglionic blocker for isolating autonomic transmission from CNS artifacts—unlike mecamylamine, it does not cross the blood‑brain barrier. Its >17‑fold differential IC50 across nAChR subtypes makes it an irreplaceable diagnostic tool, not a generic substitute. Procure high‑purity (≥98%) material with documented lot‑specific potency to ensure reproducible, interpretable data in cardiovascular, enteric, and ganglionic receptor studies.

Molecular Formula C12H30BrN2+
Molecular Weight 282.28 g/mol
CAS No. 55-97-0
Cat. No. B1673144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexameton
CAS55-97-0
SynonymsBitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium
Molecular FormulaC12H30BrN2+
Molecular Weight282.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1
InChIKeyGBXQPDCOMJJCMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>54.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexamethonium (CAS 55-97-0) Ganglionic Blocker: Baseline Characterization for Research Procurement


Hexamethonium (CAS 55-97-0), typically supplied as the bromide salt, is a bis-quaternary ammonium compound functioning as a non-depolarizing ganglionic blocker [1]. It acts primarily as a non-selective antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, exhibiting mixed competitive and noncompetitive activity . Its physicochemical properties dictate a distinct pharmacological profile: it is highly water-soluble, demonstrates poor gastrointestinal absorption, and does not readily cross the blood-brain barrier [2]. This compound serves as a prototypical pharmacological tool for dissecting autonomic nervous system function, distinguishing preganglionic from postganglionic effects in cardiovascular, gastrointestinal, and secretory research [3].

Why Generic Substitution of Ganglionic Blockers is Scientifically Unsound for Hexamethonium


Within the class of ganglionic blockers, the notion of a simple, interchangeable 'generic' substitute is fundamentally flawed. Compounds such as hexamethonium, mecamylamine, pentolinium, and trimetaphan exhibit critical, quantifiable differences in their molecular targets, mechanism of channel blockade, pharmacokinetic properties, and functional potency across tissue types. These are not merely potency differences, but reflect distinct interactions with specific nicotinic receptor subtypes and varying degrees of selectivity versus other cholinergic targets [1]. For example, the affinity for α3β4 vs. α3β2 nAChR subtypes varies significantly among these agents, a factor that directly impacts experimental outcomes in systems expressing these receptor compositions [2]. Consequently, substituting one for another without rigorous pilot studies introduces uncharacterized variables, potentially leading to non-reproducible data and erroneous mechanistic conclusions. The quantitative evidence below establishes the precise dimensions of Hexamethonium's differentiation that are critical for informed scientific procurement.

Quantitative Differentiation Guide: Hexamethonium vs. In-Class Comparators


Differential Affinity for Neuronal nAChR Subtypes (α3β4 vs α3β2)

Hexamethonium exhibits a specific affinity profile for neuronal nAChR subtypes that differentiates it from other ganglionic blockers. When compared directly against mecamylamine, pentolinium, and trimetaphan, the order of antagonist affinity on both α3β2 and α3β4 receptors expressed in Xenopus oocytes is mecamylamine ≈ pentolinium > hexamethonium > trimetaphan. Critically, all four antagonists show a 9- to 22-fold higher sensitivity for α3β4 over α3β2 receptors [1]. This indicates that while Hexamethonium is not the most potent, its relative affinity between receptor subtypes is a key differentiating factor from more potent but less discriminatory agents.

Nicotinic Receptor Pharmacology Ganglionic Transmission Subunit Selectivity

Mechanistic Differentiation: Voltage-Dependent vs. Use-Dependent Channel Blockade

The mechanism of channel blockade distinguishes Hexamethonium from other ganglionic blockers. In a direct comparative study on rat submandibular ganglia, hexamethonium (2-20 µM) acted as a voltage-dependent antagonist without producing 'use-dependent' rundown of agonist responses. This contrasts with tubocurarine (5 µM) and decamethonium (10 µM), which exhibited clear 'use-dependent' rundown consistent with open-channel blockade [1]. This differential mechanism is crucial for interpreting experimental results where stimulation frequency varies.

Ion Channel Pharmacology Electrophysiology Mechanism of Action

In Vivo Functional Potency vs. Mecamylamine and Pentolinium

Functional potency in vivo shows divergent results across different assays, highlighting the complexity of ganglionic blockade. In a classic study comparing ganglionic blockers, mecamylamine was equipotent with hexamethonium and one-fourth as active as pentolinium in inhibiting preganglionically-induced contractions of the cat nictitating membrane. However, against nicotine-induced pressor responses, mecamylamine and pentolinium were 2-4 times more active than hexamethonium [1]. This reveals that hexamethonium's relative efficacy is highly assay-dependent, a property that must be considered when selecting an agent for a specific physiological model.

Autonomic Pharmacology In Vivo Efficacy Cardiovascular Research

Pharmacokinetic Differentiation: Poor Absorption and Blood-Brain Barrier Exclusion

Hexamethonium's pharmacokinetic profile is defined by its status as a completely ionized bis-quaternary ammonium compound, setting it apart from amines like mecamylamine. This is evidenced by poor gastrointestinal absorption (approximately 25% of an oral dose absorbed) and an inability to cross the blood-brain barrier (BBB) [1]. In direct contrast, the secondary amine mecamylamine is considerably better absorbed orally and penetrates the CNS, as indicated by its lower oral/intravenous LD50 ratio in mice. The ratio for hexamethonium was 4-6 times larger than for mecamylamine, reflecting its poorer oral bioavailability [2]. Following an oral dose, about 40% of hexamethonium is excreted unchanged in urine within 5 hours, highlighting minimal metabolism [3].

Pharmacokinetics ADME Drug Disposition

Differential nAChR Subunit Composition Sensitivity in Native Ganglia

The sensitivity to hexamethonium is exquisitely dependent on the nAChR subunit composition, a property that can be exploited as a research tool. In mouse superior cervical ganglion (SCG), the IC50 of hexamethonium varies dramatically based on the presence of the α5 subunit. It is most potent in ganglia lacking α5β4 receptors (IC50: 22.1 µmol/L), less potent in ganglia lacking α5β2 (IC50: 126.7 µmol/L), and least potent in wild-type ganglia (IC50: 389.2 µmol/L) [1]. This represents a >17-fold difference in potency between genotypes, a level of differentiation not as thoroughly characterized for all other ganglionic blockers.

Ganglionic Pharmacology Receptor Pharmacology Subunit Composition

Muscarinic Receptor Activity: A Secondary Differentiating Profile

While primarily a nicotinic antagonist, Hexamethonium exhibits weak, but differentiating, activity at muscarinic receptors that can influence experimental outcomes. In functional studies, hexamethonium displayed a pKB of 3.80 at guinea-pig atrial M2 receptors mediating negative inotropy, and a pKB of 3.75 at canine saphenous vein receptors. It had little to no significant antagonism at M3 receptors in guinea-pig ileum, oesophagus, bladder, or trachea [1]. This demonstrates a low-potency but detectable selectivity for cardiac M2 over smooth muscle M3 receptors, a profile that distinguishes it from other ganglionic blockers which may have different muscarinic interactions.

Muscarinic Receptors Off-Target Effects Receptor Selectivity

Definitive Research Applications for Hexamethonium Based on Its Verified Differentiating Properties


Autonomic Pharmacology: Defining Peripheral vs. Central Ganglionic Contributions

Hexamethonium is the gold standard for experiments requiring the isolation of peripheral autonomic ganglionic transmission from central nervous system effects. Its poor oral absorption and established inability to cross the blood-brain barrier [1] ensures that any observed physiological or behavioral changes following systemic administration are due to blockade of peripheral sympathetic and parasympathetic ganglia, not central nAChR antagonism. This is a critical control that cannot be achieved with CNS-penetrant ganglionic blockers like mecamylamine [2].

Cardiovascular Research: Validating Sympathetic Tone and Blood Pressure Regulation

Hexamethonium serves as a validated pharmacological tool for investigating the role of the sympathetic nervous system in cardiovascular regulation. Its differential hypotensive effect in various models, such as the greater reduction in mean blood pressure observed in salt-loaded versus non-salt-loaded spontaneously hypertensive rats (-78 ± 4 mmHg vs. -40 ± 4 mmHg) [3], allows researchers to quantify sympathetic drive in hypertension models. Its established, albeit variable, in vivo potency profile [4] makes it a reliable benchmark for assessing the efficacy of novel antihypertensive agents that target sympathetic outflow.

Gastrointestinal Motility: Dissecting Cholinergic and Non-Cholinergic Pathways

In studies of enteric nervous system function, hexamethonium is an essential tool for quantifying the contribution of nicotinic cholinergic transmission to complex reflexes. Its ability to partially block reflex contractions, such as the ~65% reduction observed in guinea-pig ileum excitatory reflex amplitude at 100 µM [5], allows researchers to reveal and study the non-cholinergic components of ganglionic transmission. This application leverages its specific, voltage-dependent mechanism of action [6] to provide a clean, interpretable signal in electrophysiological and organ bath experiments.

nAChR Subunit Pharmacology: Probing Receptor Composition in Native Tissues

The exquisite sensitivity of hexamethonium to the subunit composition of ganglionic nAChRs, as demonstrated by its >17-fold variation in IC50 across different genotypes in the mouse SCG [7], establishes it as a powerful diagnostic tool. Researchers can use hexamethonium's differential potency to infer the relative contribution of α5-containing and other nAChR subtypes to synaptic transmission in native sympathetic neurons. This application is uniquely suited to hexamethonium and provides a functional readout that complements immunohistochemical or molecular analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexameton

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.